2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Overview
Description
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C9H11ClN2O2S It is characterized by the presence of a pyridine ring substituted with a chloro group and a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine and a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the substitution reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness: this compound is unique due to the combination of a chloro-substituted pyridine ring and a pyrrolidin-1-ylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-3-pyrrolidin-1-ylsulfonylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-8(4-3-5-11-9)15(13,14)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRIDNMAGXHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484538 | |
Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60597-70-8 | |
Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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